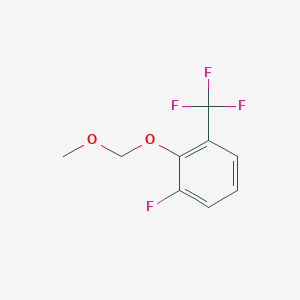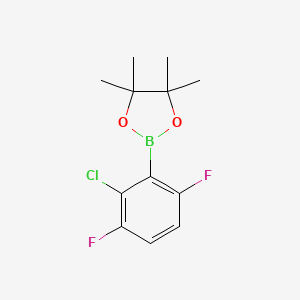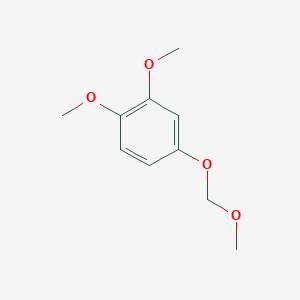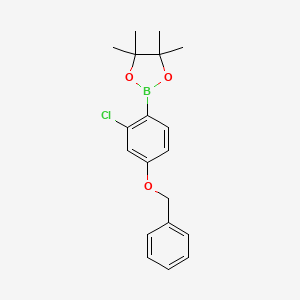
Potassium 2,5-dibromo-pyridine-3-trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2,5-dibromo-pyridine-3-trifluoroborate is a chemical compound with the molecular formula C(_5)H(_2)BBr(_2)F(_3)KN. It is a member of the organotrifluoroborate family, which are known for their stability and utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of bromine atoms at the 2 and 5 positions of the pyridine ring and a trifluoroborate group at the 3 position, making it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Potassium 2,5-dibromo-pyridine-3-trifluoroborate can be synthesized through a multi-step process involving the bromination of pyridine derivatives followed by the introduction of the trifluoroborate group. A typical synthetic route involves:
Bromination: Starting with pyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the desired positions.
Trifluoroborate Formation: The dibromopyridine intermediate is then reacted with potassium trifluoroborate under conditions that facilitate the formation of the trifluoroborate group. This step often requires the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: Potassium 2,5-dibromo-pyridine-3-trifluoroborate is primarily used in:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is a valuable reagent in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.
Solvents: Solvents like THF, dimethylformamide (DMF), or toluene are typically used to dissolve the reactants and maintain the reaction environment.
Major Products: The major products of these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the coupling partner.
科学的研究の応用
Chemistry: Potassium 2,5-dibromo-pyridine-3-trifluoroborate is extensively used in organic synthesis for the construction of complex molecules. Its stability and reactivity make it an ideal reagent for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable bonds with various functional groups allows for the creation of diverse molecular scaffolds.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in facilitating efficient and selective reactions makes it valuable in manufacturing processes.
作用機序
The mechanism by which potassium 2,5-dibromo-pyridine-3-trifluoroborate exerts its effects in chemical reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers to the palladium center, replacing the halide.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst.
These steps are facilitated by the electronic properties of the trifluoroborate group, which stabilizes the intermediate complexes and promotes efficient bond formation.
類似化合物との比較
- Potassium 2-bromo-5-chloro-pyridine-3-trifluoroborate
- Potassium 2,5-dichloro-pyridine-3-trifluoroborate
- Potassium 2,5-difluoro-pyridine-3-trifluoroborate
Uniqueness: Potassium 2,5-dibromo-pyridine-3-trifluoroborate is unique due to the presence of two bromine atoms, which provide distinct reactivity compared to other halogenated pyridine trifluoroborates. This allows for selective functionalization and the formation of diverse products in synthetic applications.
特性
IUPAC Name |
potassium;(2,5-dibromopyridin-3-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BBr2F3N.K/c7-3-1-4(6(9,10)11)5(8)12-2-3;/h1-2H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYWDBAWOMSDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1Br)Br)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BBr2F3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














